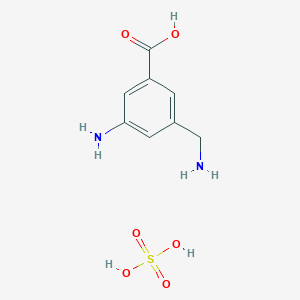
3-Aminomethyl-5-aminobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminomethyl-5-aminobenzoic acid is an organic compound with a benzene ring substituted with two amino groups and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Aminomethyl-5-aminobenzoic acid can be synthesized through several methods. One common approach involves the reduction of 3-nitrobenzaldehyde to 3-aminobenzaldehyde, followed by the introduction of an aminomethyl group through a Mannich reaction. The final step involves the oxidation of the aldehyde group to a carboxylic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Aminomethyl-5-aminobenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-Aminomethyl-5-aminobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Aminomethyl-5-aminobenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate tight junctional regulatory pathways in epithelial cells, enhancing barrier integrity . This modulation is crucial in maintaining the integrity of the intestinal barrier and preventing inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminobenzoic acid: Similar structure but lacks the aminomethyl group.
4-Aminobenzoic acid: Similar structure but with the amino group in the para position.
Anthranilic acid: Similar structure but with the amino group in the ortho position.
Uniqueness
3-Aminomethyl-5-aminobenzoic acid is unique due to the presence of both an aminomethyl group and an amino group on the benzene ring. This unique structure allows it to participate in a wider range of chemical reactions and potentially exhibit different biological activities compared to its analogs .
Propriétés
Numéro CAS |
25026-14-6 |
|---|---|
Formule moléculaire |
C8H12N2O6S |
Poids moléculaire |
264.26 g/mol |
Nom IUPAC |
3-amino-5-(aminomethyl)benzoic acid;sulfuric acid |
InChI |
InChI=1S/C8H10N2O2.H2O4S/c9-4-5-1-6(8(11)12)3-7(10)2-5;1-5(2,3)4/h1-3H,4,9-10H2,(H,11,12);(H2,1,2,3,4) |
Clé InChI |
SORJMZZFWJZUNA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C(=O)O)N)CN.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


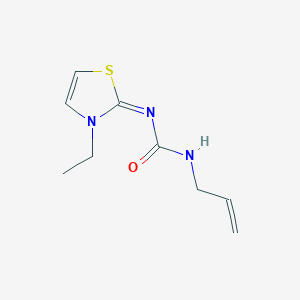
![2,2'-[(5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol)](/img/structure/B13792132.png)
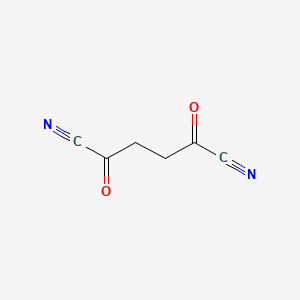

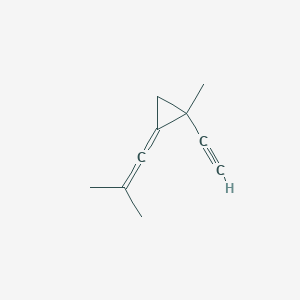
![Tricyclo[3.2.1.02,4]oct-6-ene,8-methylene-](/img/structure/B13792152.png)



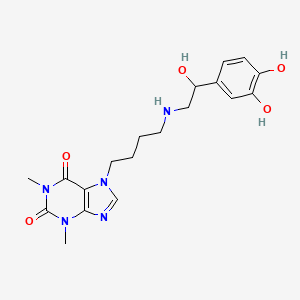
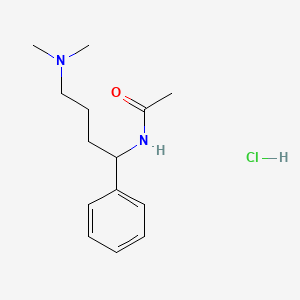

![(5S,6S)-5-Acetoxy-5,6-dihydro-4,6-dimethoxy-6-[(E)-2-phenylethenyl]-2H-pyran-2-one](/img/structure/B13792193.png)
![1-Oxa-4-thia-7-aza-spiro[4.5]decane hydrochloride](/img/structure/B13792194.png)
